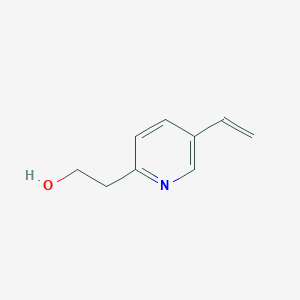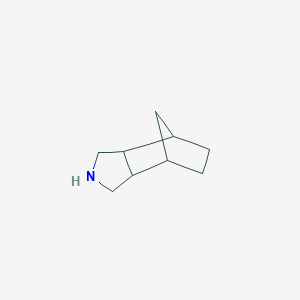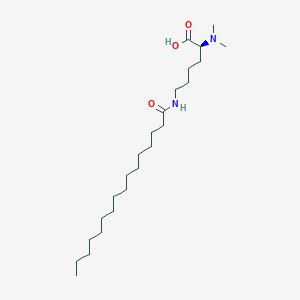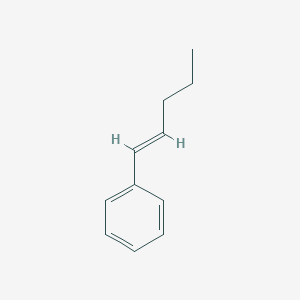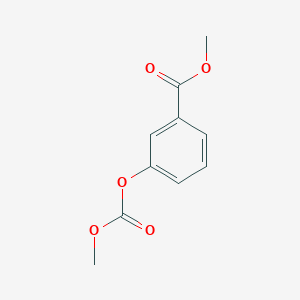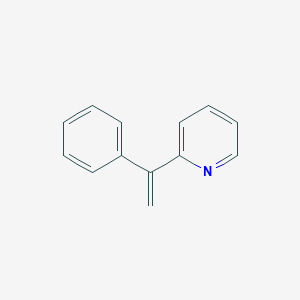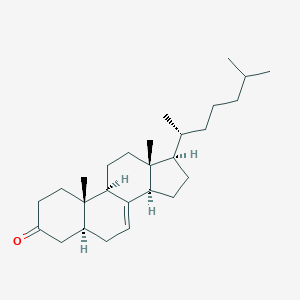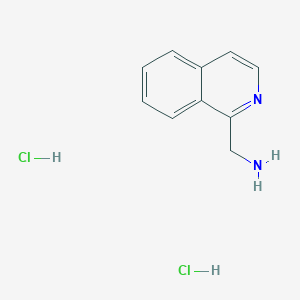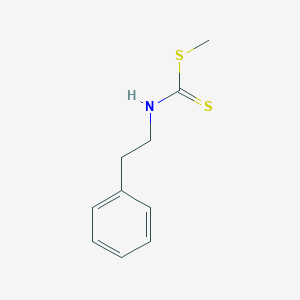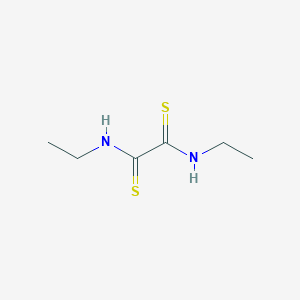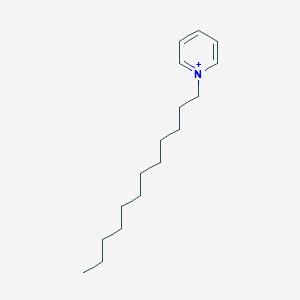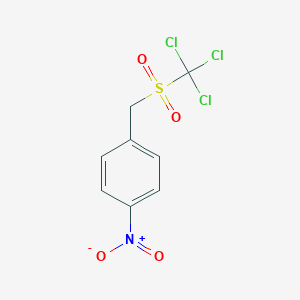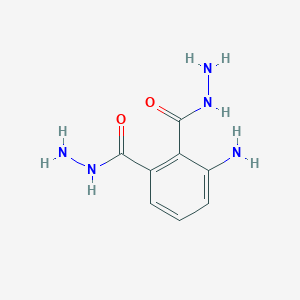
3-Aminobenzene-1,2-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminobenzene-1,2-dicarbohydrazide, commonly known as 3-AB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 3-AB as a PARP inhibitor is well-understood. PARP is an enzyme that plays a crucial role in DNA repair by catalyzing the formation of poly(ADP-ribose) chains on DNA damage sites. By inhibiting PARP, 3-AB prevents the formation of these chains, leading to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
In addition to its role as a PARP inhibitor, 3-AB has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 3-AB for lab experiments is its well-established synthesis method and its availability from commercial sources. It is also a potent and selective inhibitor of PARP, making it a valuable tool for investigating the role of PARP in various biological processes. However, 3-AB has some limitations as well. It has been shown to have some toxicity at high doses, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on 3-AB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is its role in inflammation and oxidative stress, and its potential use as an antioxidant. Additionally, there is a need for further research on the mechanism of action of 3-AB and its effects on various biological processes. Overall, 3-AB is a valuable tool for scientific research with many potential applications and avenues for future investigation.
合成法
The synthesis of 3-AB involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting compound is then reduced using sodium borohydride to produce 3-AB. This synthesis method has been well-established in the literature and has been used to produce 3-AB for a variety of research applications.
科学的研究の応用
3-AB has been used extensively in scientific research to investigate a range of biological processes. One of the main applications of 3-AB is as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, 3-AB has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
特性
CAS番号 |
16031-26-8 |
|---|---|
製品名 |
3-Aminobenzene-1,2-dicarbohydrazide |
分子式 |
C8H11N5O2 |
分子量 |
209.21 g/mol |
IUPAC名 |
3-aminobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H11N5O2/c9-5-3-1-2-4(7(14)12-10)6(5)8(15)13-11/h1-3H,9-11H2,(H,12,14)(H,13,15) |
InChIキー |
UMULKNIDVSBBLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
正規SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
その他のCAS番号 |
16031-26-8 |
同義語 |
3-aminobenzene-1,2-dicarbohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



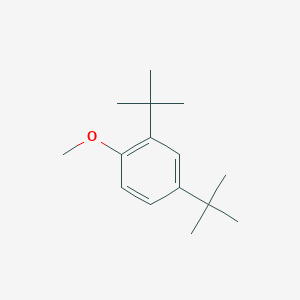
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
